molecular formula C17H22N6O4 B2767501 1-(3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034249-63-1

1-(3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2767501
M. Wt: 374.401
InChI Key: LUOZKTPLDMHPPC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a pyrimidine ring, a pyridazine ring, and a pyrrolidine ring. Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be synthesized using a method similar to the Biginelli reaction . The pyridazine ring could potentially be synthesized from 1,2-diketones and hydrazine or its derivatives . The pyrrolidine ring could be synthesized through a variety of methods, including the reduction of pyrrole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would result in the compound having regions of positive and negative charge, which could have significant effects on its chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the rings, as well as the other functional groups present in the molecule. For example, the pyrimidine ring is known to undergo reactions such as alkylation, acylation, sulfonation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen in the rings would likely make the compound a weak base .

Scientific Research Applications

Novel Synthesis Methods

One significant area of research related to this compound involves the development of novel synthesis methods for pyrimidine-dione derivatives. For example, Gulevskaya et al. (2001) described a method of pyrrole-ring annulation to an azine nucleus based on a tandem SNH–SNH process, leading to derivatives of pyrimido-pyridazine-diones (Gulevskaya et al., 2001). This type of chemical reaction is crucial for creating complex molecules with potential applications in medicinal chemistry and materials science.

Chemical Properties and Interactions

The study of chemical properties and interactions of pyrimidine-dione derivatives is another essential research area. Schmidt et al. (1999) investigated the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils, providing insights into the intramolecular interactions that govern the stability and reactivity of such compounds (Schmidt et al., 1999). Understanding these interactions is vital for designing new compounds with desired properties for various applications.

Applications in Materials Science

Furthermore, the design and synthesis of pyrimidine-phthalimide derivatives by Yan et al. (2017) highlighted the potential of such compounds in materials science, particularly as pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017). These properties are crucial for developing novel sensors and devices in environmental monitoring and biomedical diagnostics.

properties

IUPAC Name

1-[3-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-21(2)13-3-4-15(20-19-13)27-12-5-8-23(11-12)16(25)7-10-22-9-6-14(24)18-17(22)26/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,18,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOZKTPLDMHPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

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